molecular formula C7H11N B6145120 2,3,5-trimethyl-1H-pyrrole CAS No. 2199-41-9

2,3,5-trimethyl-1H-pyrrole

Cat. No. B6145120
CAS RN: 2199-41-9
M. Wt: 109.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethyl-1H-pyrrole, also known as TMDP, is an organic compound with a wide range of applications in scientific research. It has the chemical formula C7H9N and is a colorless liquid at room temperature. TMDP is a versatile molecule that can be used as a building block for synthesizing other organic molecules with various properties. Additionally, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

2,3,5-trimethyl-1H-pyrrole has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of other organic molecules with various properties. It has also been used in the synthesis of polymers, dyes, and other compounds. Additionally, 2,3,5-trimethyl-1H-pyrrole has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-1H-pyrrole is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids, leading to an increase in fatty acid oxidation and a decrease in fatty acid synthesis. Additionally, 2,3,5-trimethyl-1H-pyrrole has been shown to inhibit the activity of certain enzymes involved in the synthesis of cholesterol, leading to a decrease in cholesterol levels.
Biochemical and Physiological Effects
2,3,5-trimethyl-1H-pyrrole has been studied for its biochemical and physiological effects. In animal studies, 2,3,5-trimethyl-1H-pyrrole has been shown to reduce body weight, fat mass, and cholesterol levels. Additionally, it has been shown to increase the activity of certain enzymes involved in fatty acid oxidation, leading to an increase in energy expenditure. In cell culture studies, 2,3,5-trimethyl-1H-pyrrole has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2,3,5-trimethyl-1H-pyrrole has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy-to-obtain compound, making it ideal for use in large-scale experiments. Additionally, it has a wide range of applications in scientific research, making it a versatile molecule for use in many different types of experiments. However, 2,3,5-trimethyl-1H-pyrrole has some limitations for use in laboratory experiments. It is a volatile compound, meaning that it can easily evaporate and must be handled carefully. Additionally, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict its effects in experiments.

Future Directions

There are several potential future directions for 2,3,5-trimethyl-1H-pyrrole research. One potential direction is to investigate its effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, further research is needed to understand the mechanism of action of 2,3,5-trimethyl-1H-pyrrole and to develop more efficient and effective methods of synthesis. Finally, more research is needed to explore the potential applications of 2,3,5-trimethyl-1H-pyrrole in laboratory experiments and to develop new methods of using 2,3,5-trimethyl-1H-pyrrole in experiments.

Synthesis Methods

2,3,5-trimethyl-1H-pyrrole can be synthesized through several different methods. One method involves the reaction of 2-methyl-2-butene with ammonia in the presence of a base such as sodium hydroxide. This reaction yields the amine salt of 2,3,5-trimethyl-1H-pyrrole, which can then be converted to the free base by adding an acid. Another method involves the reaction of 2-methyl-2-butene with formaldehyde in the presence of a base, which yields 2,3,5-trimethyl-1H-pyrrole directly.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,3,5-trimethyl-1H-pyrrole can be achieved through a multi-step process involving the reaction of appropriate starting materials.", "Starting Materials": [ "Acetone", "Methylamine", "Acetic acid", "Sodium nitrite", "Sodium acetate", "Sulfuric acid", "Sodium hydroxide", "Methyl iodide", "Copper powder" ], "Reaction": [ "Step 1: Acetone is reacted with methylamine in the presence of acetic acid to form N-methylacetoneimine.", "Step 2: N-methylacetoneimine is then reacted with sodium nitrite and sodium acetate in the presence of sulfuric acid to form N-methyl-N-nitrosoacetoneimine.", "Step 3: N-methyl-N-nitrosoacetoneimine is then reduced with sodium hydroxide and copper powder to form 2,3,5-trimethyl-1H-pyrrole.", "Step 4: The product is purified through distillation or recrystallization." ] }

CAS RN

2199-41-9

Product Name

2,3,5-trimethyl-1H-pyrrole

Molecular Formula

C7H11N

Molecular Weight

109.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.